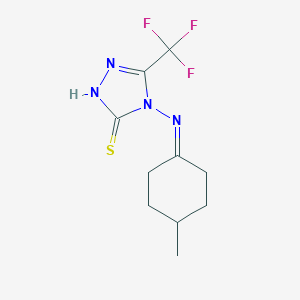
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide, also known as compound 1, is a novel small molecule that has gained interest in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been studied for its anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Additionally, it has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. Additionally, it has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict potential off-target effects.
Orientations Futures
There are several potential future directions for research on 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1. One area of interest is its potential as a treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, it may have potential as a treatment for autoimmune diseases such as multiple sclerosis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Compound 1 can be synthesized through a multi-step process involving the reaction of 6-nitro-1,3-benzothiazol-2-amine with 2-bromoacetyl-1,3-dioxoisoindoline, followed by the reaction with 4-aminobutanamide. The final product is obtained through purification and isolation steps.
Propriétés
Formule moléculaire |
C19H14N4O5S |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H14N4O5S/c24-16(21-19-20-14-8-7-11(23(27)28)10-15(14)29-19)6-3-9-22-17(25)12-4-1-2-5-13(12)18(22)26/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21,24) |
Clé InChI |
LZWPWSLOVVEDKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)


